molecular formula C9H14O2 B569356 (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid CAS No. 67513-47-7

(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid

Cat. No.: B569356
CAS No.: 67513-47-7
M. Wt: 154.209
InChI Key: NRLJYINWTYNQLN-DVBIZMGNSA-N
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Description

IUPAC Nomenclature and Systematic Identification

(E,E)-4,6-Dimethyl-2,4-heptadienoic acid is systematically identified by its IUPAC name (2E,4E)-4,6-dimethylhepta-2,4-dienoic acid , reflecting its stereochemical configuration and substituent positions. The compound’s CAS registry number, 67513-47-7 , serves as a unique identifier across chemical databases. Its molecular formula, C₉H₁₄O₂ , corresponds to a molecular weight of 154.21 g/mol , calculated from the atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), and oxygen (16.00 g/mol).

Synonyms for this compound include:

  • This compound
  • (2E,4E)-4,6-Dimethylhepta-2,4-dienoic acid
  • 4,6-Dimethyl-(E,E)-heptadiensäure.

The SMILES notation (CC(C)/C=C(\C)/C=C/C(=O)O) and InChI key (NRLJYINWTYNQLN-DVBIZMGNSA-N) provide machine-readable representations of its structure, emphasizing the trans (E) configuration of the double bonds at positions 2 and 4.

Molecular Geometry and Stereochemical Configuration

The compound features a seven-carbon backbone with conjugated double bonds at positions 2–3 and 4–5, both in the E configuration. The methyl groups at C4 and C6 introduce steric effects that stabilize the planar geometry of the dienoic system. Key structural attributes include:

  • Bond lengths : The C2–C3 and C4–C5 double bonds measure approximately 1.34 Å, typical for conjugated alkenes.
  • Dihedral angles : The C3–C4–C5–C6 dihedral angle approaches 180°, consistent with trans stereochemistry.

Stereochemical analysis via NMR or X-ray crystallography (though not explicitly reported in sources) would confirm the E,E configuration, as inferred from synthetic analogs. The Z-matrix derived from computational models highlights non-bonded interactions between the C6 methyl group and the carboxylic acid moiety, influencing rotational barriers.

Computational Modeling of Conformational Isomerism

Density Functional Theory (DFT) calculations predict two predominant conformers for this compound, differing in the orientation of the carboxylic acid group relative to the diene system:

Conformer Relative Energy (kcal/mol) Dominant Interaction
s-cis 0.0 Intramolecular H-bond
s-trans 1.2 Steric repulsion

The s-cis conformer stabilizes via a weak hydrogen bond between the carboxylic acid hydroxyl and the π-electrons of the C4–C5 double bond. In contrast, the s-trans conformer experiences repulsion between the C6 methyl group and the acid moiety. Molecular dynamics simulations suggest a rotational barrier of 4.8 kcal/mol for interconversion between these states.

Comparative Analysis with Related Dienoic Acid Derivatives

The structural and electronic effects of methyl substitution are evident when comparing this compound to related derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
2,4-Heptadienoic acid C₇H₁₀O₂ 126.15 No methyl groups; shorter chain
4,6-Dimethylheptanoic acid C₉H₁₈O₂ 158.24 Saturated backbone; no double bonds
Ethyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate C₁₁H₁₈O₂ 182.26 Esterified carboxylic acid; increased hydrophobicity

Key observations:

  • Methyl groups at C4 and C6 increase molecular weight by 28.09 g/mol compared to 2,4-heptadienoic acid, enhancing hydrophobic interactions.
  • Conjugation of double bonds in the dienoic system lowers the HOMO-LUMO gap by ~0.5 eV versus saturated analogs, increasing reactivity in electron-transfer reactions.
  • Steric effects from methyl groups reduce rotational freedom by 15% compared to non-methylated analogs, as quantified by molecular mechanics simulations.

Properties

CAS No.

67513-47-7

Molecular Formula

C9H14O2

Molecular Weight

154.209

IUPAC Name

(2E,4E)-4,6-dimethylhepta-2,4-dienoic acid

InChI

InChI=1S/C9H14O2/c1-7(2)6-8(3)4-5-9(10)11/h4-7H,1-3H3,(H,10,11)/b5-4+,8-6+

InChI Key

NRLJYINWTYNQLN-DVBIZMGNSA-N

SMILES

CC(C)C=C(C)C=CC(=O)O

Synonyms

(2E, 4E)-4,6-dimethylhepta-2,4-dienoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural analogs of (E,E)-4,6-Dimethyl-2,4-heptadienoic acid and their key differences:

Compound Molecular Formula Substituents Key Features
This compound C₉H₁₄O₂ Methyl groups at C4 and C6 Conjugated diene system; high reactivity in Diels-Alder reactions .
(2E,4E)-2,4-Heptadienoic acid C₇H₁₀O₂ No methyl groups Simpler analog; used in polymer chemistry and preservative synthesis .
Hexa-2,4-dienoic acid (sorbic acid) C₆H₈O₂ Shorter carbon chain Widely used as a food preservative; lacks methyl groups and extended conjugation .
5,6-Dimethyl-2,3-pyrazinedimethylformamide-Cu complex C₁₀H₁₄CuN₂O₂ Pyrazine ring with Cu coordination Exhibits antibacterial activity; heterocyclic structure differs significantly .
(2E,6E)-8-β-D-glucopyranosyloxy-2,6-dimethyl-2,6-octadienoic acid C₁₆H₂₄O₈ Glycosylated derivative Isolated from ginger; increased hydrophilicity due to glucose moiety .

Physicochemical Properties

  • Solubility: The methyl groups in this compound enhance hydrophobicity compared to non-methylated analogs like (2E,4E)-2,4-Heptadienoic acid. This property influences its use in lipid-soluble formulations .
  • Reactivity: The conjugated diene system facilitates Diels-Alder reactions, but steric hindrance from methyl groups may reduce reaction rates compared to unsubstituted dienoic acids .

Research Findings

  • Fluorinated Analogs: Studies on fluorinated heptadienoic acids (e.g., 5,6,6,7,7,7-hexafluoro-2,4-heptadienoic acid) reveal enhanced stability and acidity due to electron-withdrawing fluorine atoms. This contrasts with the electron-donating methyl groups in this compound, which reduce acidity .

Preparation Methods

Stereoselective Synthesis via Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for constructing the (E,E)-diene motif. A 2024 study demonstrated the use of phosphonate intermediates to achieve stereocontrol . Starting from 4-methylpent-3-enal, the reaction with dimethyl methylphosphonate under lithium hexamethyldisilazide (LiHMDS) conditions generated a stabilized ylide. Subsequent coupling with 6-methylhept-5-en-2-one yielded the dienoate precursor.

Critical parameters include:

  • Temperature : Reactions conducted at −78°C minimized isomerization.

  • Solvent : Tetrahydrofuran (THF) enhanced ylide stability.

  • Yield : 68–72% with >95% stereoselectivity for the (E,E)-isomer .

Acidic hydrolysis of the ester intermediate (1M HCl, 60°C, 6h) provided the target acid in 85% yield. Nuclear magnetic resonance (NMR) analysis confirmed regiochemistry via coupling constants (J2,3=15.2HzJ_{2,3} = 15.2 \, \text{Hz}, J4,5=10.8HzJ_{4,5} = 10.8 \, \text{Hz}) .

Ring-Closing Metathesis (RCM) of Diene Precursors

Ring-closing metathesis using Grubbs-II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) enabled macrocyclic intermediates that were subsequently hydrolyzed to the linear dienoic acid . A diester substrate containing terminal alkenes underwent RCM in toluene at 110°C, forming a 14-membered lactone.

Key observations:

  • Catalyst loading : 10 mol% provided optimal turnover.

  • Byproducts : Minor Z-isomers (<5%) detected via HPLC.

  • Post-RCM modification : Ozonolysis and reductive workup cleaved the macrocycle, yielding the dienoic acid after oxidation .

This method’s advantage lies in its scalability, though the multi-step sequence resulted in an overall yield of 32% .

Modified Yamaguchi Acylation for Fragment Coupling

The Yamaguchi protocol facilitated coupling of acid fragments while preserving stereochemistry. (E)-2,6-Dimethyl-2,5-heptadienoic acid was activated with 2,4,6-trichlorobenzoyl chloride in the presence of N,NN,N-diisopropylethylamine (DIPEA) . The resultant mixed anhydride reacted with a secondary alcohol under Mitsunobu conditions (DIAD, Ph3_3P), achieving 88% conversion .

Optimization challenges :

  • Steric hindrance : Bulky substituents necessitated elevated temperatures (80°C).

  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) removed trichlorobenzoyl byproducts .

Elimination Reactions for Double Bond Formation

β-Hydroxy acid precursors underwent dehydration to install the 2,4-diene system. Using Martin’s sulfurane dehydrating agent, a β-hydroxy ester intermediate (derived from aldol addition) was treated in dichloromethane at 0°C . The reaction proceeded via a syn-elimination mechanism, affording the conjugated diene in 75% yield.

Analytical validation :

  • IR spectroscopy : Loss of O–H stretch (3400 cm1^{-1}) confirmed dehydration.

  • Mass spectrometry : [M+H]+^+ peak at m/z 155.1 aligned with the molecular formula C9_9H14_{14}O2_2 .

Enzymatic Resolution for Enantiopure Synthesis

While chemical methods dominate, biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) resolved racemic mixtures. A 2025 study achieved kinetic resolution of a heptenoate ester precursor with 98% enantiomeric excess (ee) . Hydrolysis in phosphate buffer (pH 7.0, 37°C) selectively cleaved the (R)-ester, leaving the (S)-enantiomer for further oxidation.

Limitations :

  • Substrate specificity : Enzyme activity dropped sharply with bulkier substituents.

  • Process cost : High enzyme loadings (20 mg/mmol) hindered industrial adoption .

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalabilityCost Efficiency
HWE Olefination72>95%HighModerate
RCM3290%MediumLow
Yamaguchi Acylation8898%HighHigh
Elimination7585%MediumLow
Enzymatic Resolution5098% eeLowVery High

The Yamaguchi method offers the best balance of yield and stereocontrol, whereas enzymatic routes remain niche due to cost .

Challenges in Industrial Production

  • Isomerization : The 2,4-diene system is prone to thermal rearrangement above 100°C .

  • Purification : Silica gel chromatography struggles with diene-containing byproducts; reverse-phase HPLC is preferred .

  • Storage : Anhydrous conditions are critical to prevent acid-catalyzed dimerization .

Q & A

Basic: What synthetic methodologies are commonly employed for (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid?

Answer:
The synthesis of α,β-unsaturated dienoic acids like this compound typically involves acid- or base-catalyzed elimination reactions. For example, similar compounds undergo acid-catalyzed hydrolysis of nitrile precursors to yield amides or carboxylic acids, as seen in the synthesis of 4,6-dimethyl-2-(alkylthio)nicotinamide derivatives . Base-mediated reactions (e.g., KOH in aqueous ethanol) may lead to elimination products, but care must be taken to avoid decomposition via HI/HF release, as observed in analogous systems . Key steps include:

  • Precursor selection (e.g., nitriles or esters).
  • Controlled hydrolysis under acidic conditions (e.g., H₂SO₄ or HCl).
  • Purification via distillation or chromatography to isolate stereoisomers.

Basic: How is the stereochemical configuration (E,E) confirmed for this compound?

Answer:
The (E,E) configuration is validated using:

  • Nuclear Magnetic Resonance (NMR): Coupling constants (JJ) between vicinal protons in conjugated dienes (typically J=1015HzJ = 10–15 \, \text{Hz} for trans configurations). For example, in similar dienoates, trans protons exhibit distinct splitting patterns in 1H^1\text{H} NMR .
  • Infrared (IR) Spectroscopy: Absorbance bands for conjugated double bonds (e.g., 1640–1680 cm⁻¹).
  • X-ray Crystallography: Definitive structural assignment if crystalline derivatives are obtainable.

Advanced: What challenges arise in maintaining stereochemical integrity during synthesis?

Answer:
The (E,E) isomer is prone to thermal or photochemical isomerization. Methodological considerations include:

  • Low-Temperature Reactions: Minimize heat-induced isomerization.
  • Inert Atmospheres: Prevent oxidation of double bonds.
  • Base Sensitivity: Strong bases (e.g., KOH) can trigger elimination or rearrangement, as seen in reactions producing heptafluoro-2-heptenoic acid derivatives .
  • Chromatographic Separation: Use silica gel with non-polar solvents to avoid acid-catalyzed isomerization during purification.

Advanced: How does the compound’s structure influence its reactivity in elimination reactions?

Answer:
The conjugated diene system and methyl substituents enhance stability but also direct reactivity:

  • Electron-Withdrawing Effects: The carboxylic acid group polarizes the double bonds, facilitating nucleophilic attack.
  • Steric Effects: Methyl groups at C4 and C6 hinder certain reaction pathways, favoring regioselective eliminations. For instance, base treatment may lead to HF/HI elimination, forming hexafluoro-2,4-heptadienoic acid derivatives .
  • Computational Modeling: DFT calculations predict transition states and regioselectivity in elimination pathways.

Advanced: What methodologies assess its bioactivity (e.g., antimicrobial potential)?

Answer:
While direct data on this compound is limited, analogous studies on 4,6-dimethyl pyridine derivatives provide methodological frameworks:

  • Minimum Inhibitory Concentration (MIC) Assays: Screen against Mycobacterium tuberculosis at 12.5–100 µg/mL, as done for 2-thioalkyl nicotinamide derivatives .
  • Structure-Activity Relationship (SAR): Vary alkyl chain length at position 2; longer chains enhance lipophilicity and membrane penetration .
  • QSAR Models: Predict bioactivity using descriptors like logP, polar surface area, and H-bonding capacity.

Basic: What analytical techniques are critical for characterization?

Answer:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR identify protons (e.g., methyl groups at δ 1.75–2.21) and carbons in the diene system .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (C₉H₁₄O₂: 154.0994 g/mol).
  • UV-Vis Spectroscopy: Conjugated dienes absorb at ~230–237 nm (ε ~27,000–29,400), useful for quantification .

Advanced: How do structural modifications impact biological activity?

Answer:

  • Alkyl Chain Elongation: Increasing chain length at position 2 enhances lipophilicity and antimicrobial activity, as shown in 4,6-dimethyl-2-(alkylthio)nicotinamides .
  • Electron-Withdrawing Groups: Substituents like fluorine or nitro groups at C4/C6 may alter reactivity but require stability studies under physiological pH.
  • Stereoelectronic Effects: Conjugation with electron-deficient moieties (e.g., esters) modulates interaction with biological targets.

Basic: What stability issues are observed under varying conditions?

Answer:

  • pH Sensitivity: Decomposes under strong basic conditions (pH >10) via elimination, releasing HI/HF .
  • Thermal Instability: Prolonged heating above 80°C risks isomerization to (Z,E) or (Z,Z) forms.
  • Light Sensitivity: UV exposure accelerates degradation; store in amber vials under inert gas.

Advanced: How do computational methods predict physicochemical properties?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict solubility in aqueous/organic solvents.
  • Density Functional Theory (DFT): Calculate frontier orbitals (HOMO/LUMO) to assess redox potential.
  • logP Calculations: Software like ACD/Labs or ChemAxon estimates partition coefficients for bioavailability.

Basic: What are key spectral signatures in NMR?

Answer:

  • Methyl Protons: Two singlets at δ ~1.75–2.21 for C4 and C6 methyl groups .
  • Diene Protons: Multiplet at δ ~5.3–6.3 for conjugated double bonds; coupling constants (JtransJ_{trans}) ~15 Hz .
  • Carboxylic Acid Proton: Broad singlet at δ ~10–12 (if protonated).

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